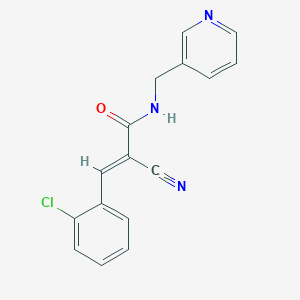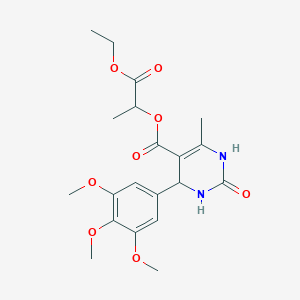![molecular formula C29H25N5O3S B11682418 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un groupe sulfanyl et un fragment naphtylméthylidène. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide implique généralement plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs spécifiques, de solvants et un contrôle de la température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées pour ce composé spécifique ne soient pas largement documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles, l'utilisation d'équipements de qualité industrielle et la garantie de la conformité avec les réglementations en matière de sécurité et d'environnement. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence de la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Catalyseurs : Palladium sur carbone, oxyde de platine
Solvants : Méthanol, éthanol, dichlorométhane
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des sulfures .
Applications de la recherche scientifique
2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de médicaments et le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,5-diméthoxyphényl)méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- **N'-[(E)-(2,4-diméthoxyphényl)méthylidène]-2-{[4-phényl-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
L'unicité de 2-{[5-(3,4-diméthoxyphényl)-4-phényl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-naphtylméthylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C29H25N5O3S |
|---|---|
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H25N5O3S/c1-36-25-16-15-21(17-26(25)37-2)28-32-33-29(34(28)23-12-4-3-5-13-23)38-19-27(35)31-30-18-22-11-8-10-20-9-6-7-14-24(20)22/h3-18H,19H2,1-2H3,(H,31,35)/b30-18+ |
Clé InChI |
LWKAFFUELDNUJQ-UXHLAJHPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)
![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
